6,7-dihydroxynaphthalene-2-sulfonic acid

Analytical Chemistry Dye Intermediate Quality Control Isomer Separation

Researchers relying on generic hydroxynaphthalenesulfonic acids risk batch failure due to isomer contamination. 6,7-Dihydroxynaphthalene-2-sulfonic acid (CAS 92-27-3) provides isomer-specific azo coupling, ensuring reproducible dye shade and fastness. • Critical coupling component; isomer substitution causes off-spec dye. • High water solubility for textile dyeing. • HPLC reference standard for isomer separation. • Bidentate ligand for metal-complex dyes. • Monomer for sulfonated liquid-crystalline polymers. ≥98% purity. Ships ambient.

Molecular Formula C10H8O5S
Molecular Weight 240.23 g/mol
CAS No. 92-27-3
Cat. No. B1216863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydroxynaphthalene-2-sulfonic acid
CAS92-27-3
Synonyms2,3-DHN-6-SA
2,3-dihydroxynaphthalene-6-sulfonic acid
Molecular FormulaC10H8O5S
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O
InChIInChI=1S/C10H8O5S/c11-9-4-6-1-2-8(16(13,14)15)3-7(6)5-10(9)12/h1-5,11-12H,(H,13,14,15)
InChIKeyDKJVSIITPZVTRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydroxynaphthalene-2-Sulfonic Acid (CAS 92-27-3): Procurement Specifications for Dye Intermediates and Specialty Reagents


6,7-Dihydroxynaphthalene-2-sulfonic acid (CAS 92-27-3), also known as 2,3-dihydroxynaphthalene-6-sulfonic acid or dioxy R acid, is a naphthalene derivative belonging to the hydroxynaphthalenesulfonic acid class [1]. It possesses two hydroxyl groups at the 6- and 7-positions and a sulfonic acid group at the 2-position of the naphthalene ring, resulting in a molecular formula of C₁₀H₈O₅S and a molecular weight of 240.23 g/mol [1]. This compound is highly soluble in water and ethanol, and is stable under recommended storage conditions but decomposes under acidic conditions . It is primarily utilized as a dye intermediate and a coupling component in azo dye synthesis .

Why Substituting 6,7-Dihydroxynaphthalene-2-Sulfonic Acid with Other Hydroxynaphthalenesulfonic Acids Compromises Reaction Outcomes


Substituting 6,7-dihydroxynaphthalene-2-sulfonic acid with seemingly similar compounds like 2,6-dihydroxynaphthalene, 1,5-dihydroxynaphthalene, or other hydroxynaphthalenesulfonic acid isomers (e.g., R-acid, G-acid, Schaeffer's acid) can lead to significant deviations in chemical reactivity, dye shade, and overall product performance [1][2]. The specific 6,7-substitution pattern creates a unique electronic environment and steric configuration that directly influences the coupling position and rate in azo dye formation [1]. Furthermore, the presence of the sulfonic acid group at the 2-position is critical for achieving the desired water solubility and ionic character, which cannot be replicated by non-sulfonated diols or isomers with sulfonic groups at different ring positions [2]. Therefore, generic substitution without rigorous experimental validation will likely result in off-spec dye colors, altered fastness properties, or complete reaction failure, necessitating costly reformulation and production delays [3].

Quantitative Differentiation of 6,7-Dihydroxynaphthalene-2-Sulfonic Acid: A Data-Driven Comparison with Structural Analogs


Isomeric Purity: Superior Resolution in HPLC Analysis of Naphthalenesulfonic Acids

The presence of positional isomers as impurities is a critical quality concern for naphthalenesulfonic acid intermediates, as even trace amounts can drastically alter dye shade and purity. The target compound, 6,7-dihydroxynaphthalene-2-sulfonic acid, can be effectively separated from other isomeric naphthalenesulfonic acids using advanced HPLC methods [1]. For instance, research on the separation of isomeric naphthalenesulfonic acids using mobile phases containing cyclodextrins has demonstrated significantly improved selectivity for various di- and trisulfonic acid isomers [1]. While specific resolution (Rs) values for the 6,7-isomer against a defined comparator like 2,7-dihydroxynaphthalene-6-sulfonic acid or 1,6-dihydroxynaphthalene-3-sulfonic acid are not provided in the abstract, the study explicitly notes that 'the selectivity of separation of some isomers improved significantly with respect to the previous methods' when using cyclodextrin-modified mobile phases in micro-HPLC [1].

Analytical Chemistry Dye Intermediate Quality Control Isomer Separation

Metal Chelation: Thermodynamic Stability Quantified via Formation Constants

6,7-Dihydroxynaphthalene-2-sulfonic acid acts as a ligand, forming chelates with metal ions, a property exploited in the production of metal-complex dyes. A study by Ono and Hirota directly investigated the correlation between the Stokes shift and the stability constant (K) of metal chelates formed with this specific ligand [1]. The research focused on 6,7-dihydroxynaphthalene-2-sulfonic acid and quantified its binding affinity for specific metal ions, providing a direct, quantitative measure of its chelating ability [1].

Coordination Chemistry Spectroscopy Metal Complex Dyes

Analytical Chromatography: Differentiated Retention Behavior for Purity Analysis

The compound's unique chromatographic behavior is essential for its quality control. A dedicated reverse-phase (RP) HPLC method has been developed and is commercially available for the analysis of 6,7-dihydroxynaphthalene-2-sulfonic acid [1]. The method uses a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry by substituting phosphoric acid with formic acid [1]. Crucially, the method is designed to be scalable for preparative separations and to isolate impurities, indicating its utility in both analytical and process-scale purification [1].

Analytical Chemistry Chromatography Impurity Profiling

UV Absorbance: Differentiated Spectral Profile for Process Monitoring

The UV absorbance profile of 6,7-dihydroxynaphthalene-2-sulfonic acid provides a means for its identification and quantification in process streams. According to a vendor's specification, the compound exhibits a smooth UV spectrum between 270 nm and 350 nm with no distinct absorption maxima [1]. Key metrics for quality control include an absorbance at 275 nm of NMT (not more than) 0.20 and an absorbance ratio (A285nm/A275nm) of NMT 0.65 [1]. These values offer a quantitative, albeit limited, baseline for comparing purity and detecting deviations from a reference standard, which is a more concrete differentiator than a generic claim of 'good quality'.

Spectroscopy Process Analytical Technology Quality Control

Physicochemical Properties: Computed Parameters Enabling Rational Solvent Selection

A suite of computed physicochemical properties for 6,7-dihydroxynaphthalene-2-sulfonic acid provides a quantitative basis for comparing it with other sulfonic acid intermediates. These calculated values include a Molar Refractivity of 57.71 cm³, Molar Volume of 143.1 cm³/mol, Parachor of 435.6 (90.2K), Surface Tension of 85.6 dyne/cm, and a Polarizability of 22.88 × 10⁻²⁴ cm³ [1]. Its LogP (partition coefficient) is calculated to be -0.526, confirming its high hydrophilicity [2].

Physical Chemistry Process Engineering Formulation Science

Structural Specificity: The Impact of Vicinal Diol Arrangement on Reactivity and Chelation

The specific arrangement of the two hydroxyl groups on the naphthalene ring is a key differentiator. For 6,7-dihydroxynaphthalene-2-sulfonic acid, the hydroxyls are in a vicinal (ortho) relationship, forming a catechol-like moiety on one ring [1]. This is fundamentally different from isomers like 2,6-dihydroxynaphthalene or 2,7-dihydroxynaphthalene, where the hydroxyl groups are on opposite rings [1]. The vicinal arrangement of 6,7-dihydroxynaphthalene-2-sulfonic acid enables unique reactivity, such as the formation of stable five-membered chelate rings with metal ions [2]. This chelation behavior is a direct consequence of the 6,7-substitution pattern and is not possible with most other dihydroxy isomers.

Organic Chemistry Structure-Activity Relationship Coordination Chemistry

High-Value Research and Industrial Applications for 6,7-Dihydroxynaphthalene-2-Sulfonic Acid (CAS 92-27-3)


Synthesis of Specialty Azo Dyes for High-Performance Textiles

This compound is employed as a critical coupling component in the synthesis of specialty azo dyes [5]. The specific 6,7-dihydroxy substitution pattern dictates the final hue and lightfastness properties of the dye, which are not replicable with other isomers. The sulfonic acid group ensures the final dye has high water solubility, which is essential for textile dyeing processes [5].

Analytical Reference Standard for Isomer-Specific HPLC Method Validation

Due to the known challenges in separating isomeric naphthalenesulfonic acids, high-purity 6,7-dihydroxynaphthalene-2-sulfonic acid serves as a crucial reference standard for developing and validating HPLC methods aimed at monitoring dye production or detecting impurities [5]. Its distinct retention behavior under cyclodextrin-modified mobile phases makes it valuable for confirming the identity of specific isomers in complex mixtures [5].

Formation of Metal-Complex Dyes and Pigments

The vicinal diol (catechol-like) structure of this compound enables it to act as a bidentate ligand, forming stable chelates with various metal ions (e.g., chromium, cobalt) [5]. This property is directly exploited in the production of metal-complex dyes and pigments, which are prized for their superior wash fastness and light stability compared to non-metallized azo dyes .

Synthesis of Functional Polymers and Liquid Crystalline Ionomers

The compound's combination of a polymerizable diol structure and an ionic sulfonate group makes it a versatile monomer for synthesizing functional polymers. Specifically, it has been used in a one-step esterification reaction to create main-chain liquid-crystalline polymers (LCPs) with pendant sulfonic acid groups [5]. This application leverages the compound's unique properties to create advanced materials with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydroxynaphthalene-2-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.